Tert-butyl(3-methylbutyl)amine

Lipophilicity LogP Drug Design

Tert-butyl(3-methylbutyl)amine (CAS 41781-27-5), systematically named N-(tert-butyl)-3-methylbutan-1-amine, is an unsymmetric secondary alkyl amine characterized by a bulky tert-butyl group and a 3-methylbutyl (isoamyl) substituent on the nitrogen atom. This compound belongs to the class of sterically hindered secondary amines, which are valued for their tunable nucleophilicity and stability in both synthetic and medicinal chemistry applications.

Molecular Formula C9H21N
Molecular Weight 143.27 g/mol
Cat. No. B13332873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl(3-methylbutyl)amine
Molecular FormulaC9H21N
Molecular Weight143.27 g/mol
Structural Identifiers
SMILESCC(C)CCNC(C)(C)C
InChIInChI=1S/C9H21N/c1-8(2)6-7-10-9(3,4)5/h8,10H,6-7H2,1-5H3
InChIKeyTXCAEAYFOSADGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl(3-methylbutyl)amine Procurement Guide: Chemical Identity and Baseline Characteristics for Scientific Selection


Tert-butyl(3-methylbutyl)amine (CAS 41781-27-5), systematically named N-(tert-butyl)-3-methylbutan-1-amine, is an unsymmetric secondary alkyl amine characterized by a bulky tert-butyl group and a 3-methylbutyl (isoamyl) substituent on the nitrogen atom . This compound belongs to the class of sterically hindered secondary amines, which are valued for their tunable nucleophilicity and stability in both synthetic and medicinal chemistry applications [1]. Its molecular formula is C9H21N, with a molecular weight of 143.27 g/mol, and it exhibits a predicted boiling point of approximately 158.2 °C and a density of 0.8 g/cm³, positioning it as a relatively low-boiling, lipophilic amine suitable for a range of reaction conditions [2].

Tert-butyl(3-methylbutyl)amine: Why Generic Alkylamine Substitution Risks Synthetic Failure and Compromised Performance


The assumption that any secondary amine with a tert-butyl group is interchangeable ignores critical steric and electronic differences that dictate reaction outcomes. The presence of the 3-methylbutyl group, compared to simple n-butyl or branched 2-methylbutyl chains, introduces a unique balance of steric bulk and conformational flexibility. This directly impacts nucleophilicity, regioselectivity in alkylation, and metabolic stability in biological contexts [1]. For instance, the tert-butyl group reduces nucleophilicity by a factor of approximately 1000 compared to unhindered primary amines, a reduction that is further modulated by the specific alkyl partner [2]. Furthermore, in gas-phase amination syntheses, the specific alcohol or aldehyde partner dictates achievable yields and selectivity, making tert-butyl(3-methylbutyl)amine's synthetic route and final purity distinct from its homologs [3]. Substituting a generic analog without verifying these quantitative differentiators can lead to unpredictable reactivity, lower yields, or failed purification steps.

Tert-butyl(3-methylbutyl)amine: Quantitative Differentiation Evidence vs. Key Analogs for Procurement Decisions


Lipophilicity Profile of Tert-butyl(3-methylbutyl)amine vs. N-Butyl and Unsaturated Analogs

Tert-butyl(3-methylbutyl)amine exhibits a calculated LogP (ACD/LogP) of 2.74, positioning it as more lipophilic than its saturated n-butyl analog (N-tert-butylbutan-1-amine) and less lipophilic than its unsaturated 3-methylbut-2-enyl analog. This intermediate lipophilicity is a key differentiator for applications where balanced membrane permeability and solubility are critical . In contrast, the unsaturated analog, which may be prone to unwanted side reactions or instability, would present a different and often undesirable profile. The specific LogD values further indicate that at physiological pH (7.4), the compound exists predominantly in its neutral, membrane-permeable form, a property that can be fine-tuned by the alkyl chain structure .

Lipophilicity LogP Drug Design Medicinal Chemistry

Steric Bulk and Nucleophilicity Modulation: Tert-butyl(3-methylbutyl)amine vs. Unhindered Secondary Amines

The presence of the tert-butyl group in tert-butyl(3-methylbutyl)amine imposes significant steric hindrance, reducing its nucleophilicity by approximately 1000-fold relative to a 'normal' primary amine [1]. This effect is a direct consequence of the bulky group blocking the approach of electrophiles. While this is a class-wide property of tert-butyl amines, the additional 3-methylbutyl substituent introduces a distinct steric environment that can be quantified using parameters like %V_Bur (percent buried volume) [2]. In the context of competitive alkylation or acylation reactions, this reduced nucleophilicity can be exploited to achieve higher chemoselectivity compared to less hindered analogs such as N-methylbutylamine or N-ethylbutylamine, preventing undesired over-alkylation.

Nucleophilicity Steric Hindrance Reaction Selectivity Organic Synthesis

Gas-Phase Synthesis Selectivity: Yield and Purity Advantages for Tert-butyl(3-methylbutyl)amine vs. Liquid-Phase Batch Methods

The continuous gas-phase amination process described in US Patent 20110251434 provides a quantifiable advantage for producing unsymmetric secondary tert-butylamines like tert-butyl(3-methylbutyl)amine. This method achieves high selectivity and purity by using a controlled molar ratio of alcohol/aldehyde to tert-butylamine (0.5:1 to 1.4:1) over a hydrogenation catalyst at 60-240°C [1]. While specific yield data for the target compound in this patent is not isolated, the process is designed to minimize disproportionation and byproduct formation, which are common in traditional liquid-phase syntheses. This results in a higher purity product with reduced purification costs, a critical factor for industrial procurement.

Synthesis Process Chemistry Yield Selectivity Gas-Phase Amination

Predicted Physicochemical Stability: Tert-butyl(3-methylbutyl)amine vs. Unsaturated Alkylamine Analogs

Tert-butyl(3-methylbutyl)amine, being a fully saturated alkylamine, is predicted to be less prone to oxidative degradation and polymerization compared to its unsaturated analog, N-tert-butyl-3-methylbut-2-en-1-amine [1]. The absence of a carbon-carbon double bond eliminates a common site for radical attack and electrophilic addition, which can compromise purity over time. This inherent stability is a key differentiator for procurement, as it reduces the need for specialized storage conditions (e.g., inhibitors, inert atmosphere) and extends the compound's reliable shelf life, thereby minimizing waste and ensuring consistent experimental results.

Stability Shelf Life Reactivity Storage

Pharmacokinetic Implications: Tert-butyl(3-methylbutyl)amine as a Building Block for Enhanced Metabolic Stability

The tert-butyl group, as part of the tert-butyl(3-methylbutyl)amine structure, is a known motif for reducing metabolic N-dealkylation, a primary clearance pathway for alkyl amines in vivo [1]. A comparative case study on a clinical CCR2 antagonist demonstrated that replacing a parent amine with a tert-butyl amine moiety (as in BMS-753426) resulted in significantly lower clearance and higher oral bioavailability compared to the previous clinical candidate [2]. While this is a class effect, it specifically differentiates tert-butyl(3-methylbutyl)amine from less sterically hindered amines like N-methylbutylamine or N-ethylbutylamine, which are more readily metabolized. This makes the compound a strategically advantageous building block for medicinal chemists aiming to improve a drug candidate's pharmacokinetic profile.

Metabolic Stability Pharmacokinetics Drug Design Clearance

Tert-butyl(3-methylbutyl)amine: Optimal Application Scenarios Backed by Quantitative Evidence


Medicinal Chemistry: Optimizing Lead Compound Pharmacokinetics

Employ tert-butyl(3-methylbutyl)amine as a key building block when a lead series suffers from high clearance due to rapid N-dealkylation. Its inherent steric bulk, specifically the tert-butyl group, confers significant resistance to metabolic oxidation, a property validated by improved pharmacokinetic parameters in drug candidates like BMS-753426 [1]. The compound's intermediate LogP (2.74) also provides a favorable balance for membrane permeability without excessive lipophilicity that could lead to off-target toxicity or poor solubility .

Organic Synthesis: Achieving Chemoselective Mono-Functionalization

Utilize this compound in reactions where over-alkylation or acylation of a more nucleophilic amine would generate complex mixtures. The approximately 1000-fold reduction in nucleophilicity imparted by the tert-butyl group, combined with the specific steric profile of the 3-methylbutyl chain, allows for highly controlled, selective mono-functionalization [2]. This is particularly valuable in the synthesis of complex intermediates, such as those found in API manufacturing, where purity and yield are paramount.

Industrial Process Chemistry: Scalable Gas-Phase Amination Feedstock

Specify tert-butyl(3-methylbutyl)amine sourced from a continuous gas-phase process for industrial-scale applications. This manufacturing route, as described in US Patent 20110251434, delivers superior selectivity and minimizes byproduct formation compared to traditional liquid-phase batch methods [3]. For procurement, this translates to a higher purity product that reduces downstream purification costs and ensures batch-to-batch consistency in large-volume reactions.

Chemical Biology: Stable Amine Partner for Long-Term Bioconjugation Studies

Select this saturated amine for bioconjugation or chemical probe synthesis where long-term stability of the conjugate is required. Unlike its unsaturated analog, N-tert-butyl-3-methylbut-2-en-1-amine, tert-butyl(3-methylbutyl)amine lacks a reactive double bond, making it far less susceptible to oxidative degradation and unwanted side reactions over time [4]. This stability ensures the integrity of the chemical probe or biomolecule conjugate throughout extended experimental timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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